Diethyl (3,5-Dimethoxyphenyl)phosphonate
Description
Diethyl (3,5-dimethoxyphenyl)phosphonate (CAS 108957-75-1) is an organophosphorus compound with the molecular formula C₁₃H₂₁O₅P and a molecular weight of 288.28 g/mol. Structurally, it consists of a benzylphosphonate core substituted with two methoxy groups at the 3- and 5-positions of the phenyl ring, along with two ethoxy groups attached to the phosphorus atom . The compound is synthesized via the Arbuzov reaction, where 1-(bromomethyl)-3,5-dimethoxybenzene reacts with triethyl phosphite under thermal conditions (e.g., 150°C in a Dean–Stark apparatus) .
This phosphonate is a key intermediate in organic synthesis, particularly for:
- Stilbene derivatives (e.g., resveratrol analogs) via Horner–Wadsworth–Emmons olefination .
- Anti-prion agents and Akt/mTOR-targeting compounds in medicinal chemistry .
- Polymer additives for food-contact materials, where its derivatives exhibit antioxidant properties .
Its physicochemical properties include a viscous oil consistency, with characteristic NMR signals (¹H NMR: δ 3.89 ppm for methoxy groups, δ 4.10–4.20 ppm for ethoxy groups) and a molecular ion peak at m/z 316 [M+H]⁺ in ESI–MS .
Properties
Molecular Formula |
C12H19O5P |
|---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3,5-dimethoxybenzene |
InChI |
InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)12-8-10(14-3)7-11(9-12)15-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
LXJJIZGCZNOCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)OC)OC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Methoxy groups (as in the parent compound) enhance electron density on the aromatic ring, facilitating electrophilic substitutions and olefination reactions .
- Bulkier substituents (e.g., tert-butyl in CAS 103929-86-8) reduce reactivity but improve thermal stability, making them suitable for polymer additives .
- Electron-withdrawing groups (e.g., CF₃ in compound 4r) increase electrophilicity, enhancing cytotoxicity in cancer cell lines .
Synthetic Flexibility :
- The Arbuzov reaction is universally employed for benzylphosphonates, but yields vary with substituent steric hindrance (e.g., 71% for cyclopropylmethoxy derivative vs. 85% for methoxy analog) .
- Microwave-assisted Wittig–Horner reactions improve efficiency in stilbene synthesis (76% yield for resveratrol precursors) .
Table: Comparative Physicochemical Properties
Preparation Methods
Key Reaction Parameters
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack : The oxygen atom of triethyl phosphite attacks the electrophilic carbon of the alkyl halide.
-
Elimination : A bromide ion is released, forming the phosphonate ester.
Challenges :
-
Steric Hindrance : The 3,5-dimethoxy groups may reduce reaction rates compared to less substituted substrates.
-
Purity Control : Residual triethyl phosphate must be removed via distillation.
Base-Catalyzed Addition to Aldehydes
While primarily used for hydroxyphosphonates, this method can be adapted for this compound if the aldehyde precursor is appropriately substituted.
Modified Protocol for Dimethoxy Derivatives
-
Aldehyde Synthesis : Prepare 3,5-dimethoxybenzaldehyde via directed metalation or Vilsmeier-Haack formylation.
-
Phosphite Addition : React the aldehyde with diethyl phosphite in the presence of a base (e.g., triethylamine) to form a hydroxyphosphonate intermediate.
-
Functional Group Interconversion : Convert the hydroxyl group to a leaving group (e.g., trichloroacetimidate) and substitute with a methyl group.
Advantages :
-
Avoids the need for alkyl halides.
-
Enables structural diversity through aldehyde modifications.
Limitations :
Electrochemical Synthesis
Electrochemical methods offer an alternative to traditional thermal routes, leveraging redox reactions for phosphonate formation.
Protocol Highlights
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | Phosphoramides (if available) | |
| Electrolyte | LiClO₄ in methanol | |
| Current Density | 10 mA/cm² | |
| Yield | ~80% (for analogous carbamoylphosphonates) |
Mechanistic Pathway :
Electrolysis facilitates oxidative coupling or reductive elimination, though specific pathways for this compound remain unreported.
Trichloroacetimidate-Mediated Modifications
This method, though indirect, demonstrates versatility in functionalizing phosphonates.
Key Steps
-
Hydroxyphosphonate Formation : React diethyl phosphite with 3,5-dimethoxybenzaldehyde.
-
Trichloroacetimidate Synthesis : Treat the hydroxyphosphonate with trichloroacetonitrile and a base (e.g., DBU).
-
Nucleophilic Substitution : Replace the trichloroacetimidate group with a methyl group using a methylating agent.
Example Data :
| Step | Conditions | Yield |
|---|---|---|
| Hydroxyphosphonate | Triethylamine, 80°C, 3 hours | 85–94% |
| Trichloroacetimidate | Trichloroacetonitrile, DBU, RT, 2 hours | 80–90% |
| Methyl Substitution | TMSOTf, methanol, RT, 4 hours | 75% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Michaelis-Arbuzov | High yield, simplicity | Requires alkyl halide availability |
| Base-Catalyzed Addition | Avoids halides, diverse substrates | Multi-step, lower yields for dimethoxy |
| Electrochemical | Green chemistry potential | Limited substrate scope, high energy cost |
| Trichloroacetimidate | Enables functional group interconversion | Complex intermediates, lower overall yield |
Q & A
Q. What are the established synthetic routes for Diethyl (3,5-Dimethoxyphenyl)phosphonate, and what key parameters influence their efficiency?
The compound is primarily synthesized via the Arbuzov reaction , where 1-(bromomethyl)-3,5-dimethoxybenzene reacts with triethyl phosphate under neat conditions, achieving high yields . Alternative methods include metal-free bisphosphorylation of carboxylic acids using H-phosphonates, as demonstrated in reactions with diverse substrates (e.g., benzoic acid derivatives) . Key parameters include:
- Reactant stoichiometry : Excess triethyl phosphate improves conversion.
- Solvent-free conditions : Minimizes side reactions and simplifies purification.
- Temperature control : Reactions typically proceed at 80–100°C to balance kinetics and stability.
- Anhydrous environment : Prevents hydrolysis of the phosphonate ester.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 31P-NMR : Identifies the phosphonate moiety (δ ~16–20 ppm) and monitors reaction progress .
- 1H/13C-NMR : Confirms aromatic substitution patterns (e.g., 3,5-dimethoxy groups) and ethyl ester protons .
- Mass spectrometry (MS) : Validates molecular weight (MW: 288.28 g/mol) and fragmentation patterns .
- FT-IR : Detects P=O stretching (~1250 cm⁻¹) and C-O-C vibrations (~1050 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
- Storage : Refrigerate (2–8°C) under inert gas (e.g., N₂) to prevent oxidation and hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields in the synthesis of derivatives using this compound?
- Substrate screening : Electron-rich aromatic acids (e.g., 3,5-dimethoxyphenyl) show higher reactivity due to enhanced nucleophilicity .
- Catalyst exploration : Although metal-free conditions are standard, Lewis acids (e.g., BF₃·Et₂O) could accelerate phosphorylation in challenging substrates.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- In-line monitoring : Use HPLC or GC-MS to track intermediates and adjust parameters in real time.
Q. How do steric and electronic effects influence the reactivity of this compound in phosphorylation reactions?
- Electronic effects : Electron-donating groups (e.g., -OCH₃) on the aromatic ring increase nucleophilic attack at the phosphorus center, improving yields (e.g., 85–90% for 3,5-dimethoxy derivatives) .
- Steric effects : Bulky substituents (e.g., tert-butyl) at meta/para positions show minimal yield reduction (<5%), but ortho-substitution (e.g., 2-methyl) can hinder reactivity (yield drop to 74%) due to transition-state crowding .
- Mechanistic insights : DFT calculations suggest that planar transition states mitigate steric hindrance, favoring electronic dominance in regioselectivity .
Q. How should researchers address contradictions in reported steric impacts on phosphorylation yields?
- Case study : reports 87% yield for 2-phenyl benzoic acid derivatives despite steric bulk, contradicting expectations.
- Resolution strategies :
- Conduct kinetic isotope effects (KIE) studies to distinguish between rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure).
- Compare substrate flexibility : Steric tolerance may vary with phosphonate structure (e.g., diethyl vs. diisopropyl esters).
- Explore solvent effects : Polar aprotic solvents (e.g., DMF) could stabilize charged intermediates, reducing steric constraints.
Q. What advanced applications does this compound have in drug development?
- Prodrug synthesis : The phosphonate group mimics phosphate moieties in bioactive molecules, enhancing metabolic stability. For example, derivatives inhibit cancer cell growth (e.g., HeLa, IC₅₀ ~10 µM) by inducing apoptosis .
- Enzyme inhibition : Acts as a transition-state analog for kinases and phosphatases, validated via X-ray crystallography and molecular docking .
- Late-stage functionalization : Enables modular derivatization of carboxylic acid-containing drugs (e.g., ibuprofen) to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
